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These application notes provide a comprehensive overview and detailed protocols for the
combined therapeutic use of the Jafron HA130 hemoperfusion cartridge with standard
hemodialysis (HD) or hemodiafiltration (HDF). This combination therapy, often referred to as
hemodialysis combined with hemoperfusion (HD+HP), is designed to enhance the removal of a
broad spectrum of uremic toxins, particularly middle-to-large molecular weight toxins and
protein-bound uremic toxins (PBUTS) that are not efficiently cleared by conventional dialysis
methods alone.[1][2][3][4]

The HA130 cartridge contains neutral, macroporous polystyrene-divinylbenzene resin beads
with a biocompatible coating.[5] This design facilitates the adsorption of various uremic toxins,
including B2-microglobulin (B2M), parathyroid hormone (PTH), inflammatory cytokines, and
PBUTs like indoxyl sulfate (IS) and p-cresyl sulfate (PCS). By integrating the HA130 cartridge
into the extracorporeal circuit before the dialyzer, this combined therapy offers a synergistic
approach to blood purification, aiming to improve clinical outcomes and quality of life for
patients with end-stage renal disease (ESRD).

Principle of Combined Therapy

Standard hemodialysis primarily removes small, water-soluble uremic toxins through diffusion
and convection. However, its efficacy in clearing larger molecules and protein-bound toxins is
limited. Hemoperfusion with the HA130 cartridge operates on the principle of adsorption, where
toxins in the blood bind directly to the surface of the resin beads within the cartridge.
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When combined, the patient's blood first passes through the HA130 cartridge for the removal of
larger and protein-bound toxins via adsorption. Subsequently, the blood flows through the
hemodialyzer, where small molecules, excess electrolytes, and fluid are removed through
conventional dialysis mechanisms. This sequential process enhances the overall toxin removal
spectrum.

Key Applications and Clinical Benefits

The combination of HA130 hemoperfusion with hemodialysis has been investigated for various
clinical applications in patients with ESRD, demonstrating several benefits:

o Enhanced Toxin Removal: Significantly improves the clearance of middle molecules like 32M
and PTH, and PBUTs such as IS and PCS, compared to hemodialysis or hemodiafiltration
alone.

o Improvement of Uremic Symptoms: Correlates with notable improvements in clinical
symptoms such as uremic pruritus and sleep disorders.

¢ Reduction of Inflammation: Effectively lowers levels of inflammatory mediators.

o Management of Complications: May aid in managing long-term dialysis complications,
including dialysis-related amyloidosis and refractory hypertension.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the efficacy of
combining HA130 with hemodialysis.

Table 1: Toxin Reduction Ratios (%) in a Single Session
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LFHD: Low-Flux Hemodialysis

Table 2: Recommended Treatment Frequencies for Specific Conditions

. . L. Recommended HA130 +
Clinical Indication Reference
HD Frequency

Severe Hyper 2-MG (>30

mg/L) / Dialysis-Related 1-3 times per week
Amyloidosis
Uremic Pruritus Once a week

Severe Uremia-Related Sleep Once a week or once every

Disorders (PSQI =10) two weeks

Restless Legs Syndrome Once a week

Long-term dialysis patients Intensive: 4 times/month;

with complications Maintenance: 1-2 times/month

PSQI: Pittsburgh Sleep Quality Index
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Experimental and Clinical Protocols
Materials

o Standard hemodialysis machine and consumables

Jafron HA130 disposable hemoperfusion cartridge

Appropriate hemodialyzer (e.g., low-flux or high-flux)

Heparin (e.g., 12,500 U)

Sterile 5 mL syringe

Extracorporeal blood circuit tubing

Pre-Treatment Preparation of HA130 Cartridge

This priming procedure should be performed according to the manufacturer's instructions and
established clinical guidelines.

e Heparinization: Unscrew one cap of the HA130 cartridge. Using a 5 mL syringe without a
needle, inject 12,500 U of heparin into the cartridge.

e Mixing: Recap the cartridge. Gently shake and rotate it 180° ten times to ensure the heparin
is fully mixed with the adsorbent resin.

e Incubation: Let the cartridge rest statically for 20-30 minutes.

Extracorporeal Circuit Setup

The HA130 cartridge is integrated into the extracorporeal circuit in series, positioned before the
hemodialyzer.
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Diagram 1: Extracorporeal circuit for combined HA130 and hemodialysis.

Treatment Protocol

e Priming the Circuit: Prime the entire extracorporeal circuit, including the HA130 cartridge and
the hemodialyzer, with sterile saline as per standard hemodialysis procedures.

» Patient Connection: Connect the patient to the circuit via their vascular access.

e Initiation of Treatment: Start the blood pump. The treatment parameters can be set as
follows, based on published studies, but should be individualized to the patient's clinical
condition.

o Phase 1 (Hemoperfusion + Hemodialysis):

» Duration: The first 2 hours of the total treatment time.

» Blood Flow Rate (Qb): Maintain between 200-250 mL/min.
o Phase 2 (Hemodialysis alone):

» Duration: The remaining 2 hours of the treatment session.

» Procedure: After the initial 2 hours, the HA130 cartridge may be bypassed or removed
from the circuit, and standard hemodialysis continues.

» Blood Flow Rate (Qb): Can be increased to 200-300 mL/min.

o Dialysate Flow Rate (Qd): A dialysate flow rate of 500-700 mL/min is typically used.
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e Anticoagulation: Systemic anticoagulation with heparin is maintained throughout the session
as per standard hemodialysis protocols.

» Monitoring: Monitor the patient's vital signs and the pressures within the extracorporeal
circuit throughout the treatment.

» Termination of Treatment: At the end of the session, disconnect the patient and follow
standard procedures for post-dialysis care.

Logical Workflow and Toxin Removal Mechanism

The following diagrams illustrate the logical workflow of the combined therapy and the
mechanism of toxin removal.
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Diagram 2: Step-by-step experimental workflow for the combined therapy.
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Diagram 3: Mechanism of enhanced uremic toxin removal.

Conclusion

The combination of HA130 hemoperfusion with hemodialysis represents a significant
advancement in extracorporeal blood purification. By leveraging the distinct mechanisms of
adsorption and dialysis, this therapy provides a more comprehensive removal of uremic toxins
than is achievable with conventional methods alone. The protocols outlined in these notes are
based on current clinical evidence and are intended to guide researchers and clinicians in the
application of this promising therapeutic strategy for improving the health and quality of life of
patients with end-stage renal disease. Individual patient needs and institutional protocols
should always be taken into consideration when implementing this therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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